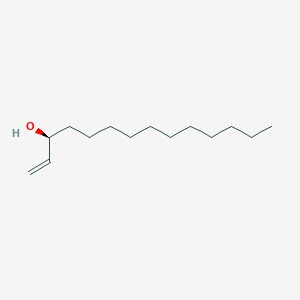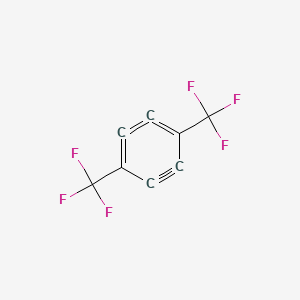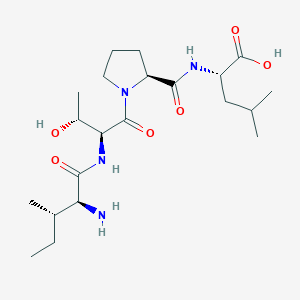
1-Tetradecen-3-ol, (3S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tetradecen-3-ol, (3S)- is a chiral alcohol with the molecular formula C14H28O. It is a long-chain fatty alcohol that is often used in various chemical and biological applications. The compound is characterized by its specific stereochemistry, which is denoted by the (3S)- configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Tetradecen-3-ol, (3S)- can be synthesized through several methods. One common approach is the kinetic resolution of DL-1-tetradecen-3-ol using Sharpless asymmetric epoxidation. This method involves the use of various D-(-)-tartrate esters, such as diethyl tartrate (DET), diisopropyl tartrate (DIPT), dicyclohexyl tartrate (DCHT), and dicyclododecyl tartrate (DCDT), to achieve high enantiomeric excess (ee) of the (3S)-isomer .
Industrial Production Methods
Industrial production of 1-tetradecen-3-ol, (3S)- often involves large-scale synthesis using similar asymmetric epoxidation techniques. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
1-Tetradecen-3-ol, (3S)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through various chemical reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Tetradecen-3-ol, (3S)- has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Employed in the study of pheromones and other biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-tetradecen-3-ol, (3S)- involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-Tetradecen-3-ol, (3S)- can be compared with other similar long-chain fatty alcohols, such as:
11-Tetradecen-1-ol: Another long-chain alcohol used in pheromone synthesis.
3E-Tetradecen-1-ol: A geometric isomer with different biological properties.
The uniqueness of 1-tetradecen-3-ol, (3S)- lies in its specific stereochemistry, which imparts distinct chemical and biological properties compared to its isomers and other similar compounds.
Properties
CAS No. |
211310-85-9 |
|---|---|
Molecular Formula |
C14H28O |
Molecular Weight |
212.37 g/mol |
IUPAC Name |
(3S)-tetradec-1-en-3-ol |
InChI |
InChI=1S/C14H28O/c1-3-5-6-7-8-9-10-11-12-13-14(15)4-2/h4,14-15H,2-3,5-13H2,1H3/t14-/m1/s1 |
InChI Key |
JXPMWCQHYIQQQI-CQSZACIVSA-N |
Isomeric SMILES |
CCCCCCCCCCC[C@@H](C=C)O |
Canonical SMILES |
CCCCCCCCCCCC(C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,4R)-1-[5-chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-(2-methoxyphenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidinecarboxamide](/img/structure/B14254938.png)
![2-[(3-Ethyloxetan-3-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14254946.png)
![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium methyl sulfate](/img/structure/B14254953.png)

![4,4'-[(Thiophen-2-yl)methylene]bis(2-methylbenzene-1,3-diol)](/img/structure/B14254975.png)


![1-{[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}propan-2-ol](/img/structure/B14254994.png)
![Cyclopentanone, 2-[2-(3-iodopropyl)-1,3-dioxolan-2-yl]-](/img/structure/B14255005.png)
![2,4(1H,3H)-Quinolinedione, 3-butyl-3-[(phenylmethyl)amino]-](/img/structure/B14255013.png)

![[4-(Benzyloxy)phenyl]phosphonic dichloride](/img/structure/B14255020.png)
![3-Methyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B14255036.png)

